N-benzyl-6-ethyl-3-tosylquinolin-4-amine
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Overview
Description
N-benzyl-6-ethyl-3-tosylquinolin-4-amine: is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
It is known that quinolone derivatives, which this compound is a part of, have been reported to harbor vast therapeutic potential . They are a privileged scaffold in medicinal chemistry and find their utility in drugs ranging from anticancer, antibacterial, antiviral to cystic fibrosis, and cardiotonic .
Mode of Action
Quinolone derivatives have been known to interact with various targets in the body, leading to a range of biological responses . These interactions often result in changes at the molecular level, which can lead to alterations in cellular function and overall physiological responses.
Biochemical Pathways
It is known that quinolone derivatives can influence a variety of biochemical pathways . For instance, they have been explored for their anti-tubercular, anti-proliferative, tyrosine kinase inhibition, and anti-inflammatory potential .
Result of Action
Given the broad range of biological activities associated with quinolone derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-6-ethyl-3-tosylquinolin-4-amine typically involves multi-step organic reactions. One common method includes the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an aldehyde and a ketone. The tosylation step is usually performed using p-toluenesulfonyl chloride in the presence of a base such as pyridine .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the reactions. The use of microwave irradiation and ionic liquids can also enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: N-benzyl-6-ethyl-3-tosylquinolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .
Scientific Research Applications
Chemistry: N-benzyl-6-ethyl-3-tosylquinolin-4-amine is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the development of new pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential antimicrobial, antiviral, and anticancer activities. Its ability to interact with biological targets makes it a valuable tool in drug discovery .
Medicine: The compound’s unique structure allows it to be explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases. Its derivatives are being investigated for their efficacy and safety in preclinical and clinical studies .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications .
Comparison with Similar Compounds
Quinoline: A parent compound with a simpler structure, widely used in medicinal chemistry.
N-benzylquinoline: Similar to N-benzyl-6-ethyl-3-tosylquinolin-4-amine but lacks the ethyl and tosyl groups.
6-ethylquinoline: Contains an ethyl group but lacks the benzyl and tosyl groups.
Uniqueness: this compound is unique due to the presence of the benzyl, ethyl, and tosyl groups, which enhance its chemical reactivity and biological activity. These substituents provide additional sites for chemical modifications, allowing for the development of a wide range of derivatives with diverse applications .
Properties
IUPAC Name |
N-benzyl-6-ethyl-3-(4-methylphenyl)sulfonylquinolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O2S/c1-3-19-11-14-23-22(15-19)25(27-16-20-7-5-4-6-8-20)24(17-26-23)30(28,29)21-12-9-18(2)10-13-21/h4-15,17H,3,16H2,1-2H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCYKFYZIUFBOME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)C)NCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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